An In-depth Technical Guide to the Chemical Properties of N-(4-Fluorobenzyl)-2-propen-1-amine
An In-depth Technical Guide to the Chemical Properties of N-(4-Fluorobenzyl)-2-propen-1-amine
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(4-Fluorobenzyl)-2-propen-1-amine. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile molecule as a building block in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorobenzyl moiety and an allyl group offers unique reactivity and potential for the development of novel bioactive compounds.
Molecular Structure and Physicochemical Properties
N-(4-Fluorobenzyl)-2-propen-1-amine, also known as N-allyl-4-fluorobenzylamine, is a secondary amine featuring a benzyl group substituted with a fluorine atom at the para position and an allyl group attached to the nitrogen atom. This combination of functional groups imparts a distinct set of chemical characteristics that are valuable in synthetic applications.
Table 1: Physicochemical Properties of N-(4-Fluorobenzyl)-2-propen-1-amine and its Precursors
| Property | N-(4-Fluorobenzyl)-2-propen-1-amine (Predicted/Inferred) | 4-Fluorobenzylamine (Precursor) | Allylamine (Precursor) |
| Molecular Formula | C₁₀H₁₂FN | C₇H₈FN[1] | C₃H₇N[2][3] |
| Molecular Weight | 165.21 g/mol | 125.14 g/mol [1][4] | 57.10 g/mol [3][5] |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless or pale yellow liquid[1] | Colorless liquid[2] |
| Boiling Point | Predicted to be higher than precursors | 183 °C[4] | 55-58 °C[2] |
| Density | Predicted to be around 1.0-1.1 g/mL | 1.095 g/mL at 25 °C[4] | 0.763 g/cm³[2] |
| Solubility | Predicted to be soluble in organic solvents | Soluble in common organic solvents | Miscible with water, alcohol, chloroform, and ether[5] |
| CAS Number | 1049678-31-0 (for hydrochloride salt)[6] | 140-75-0[1][4] | 107-11-9[2][5] |
The introduction of a fluorine atom to the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets by altering the electronic properties of the aromatic ring.[7] The allyl group provides a reactive handle for a variety of chemical transformations, including but not limited to, addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.
Figure 1: Chemical structure of N-(4-Fluorobenzyl)-2-propen-1-amine.
Synthesis and Purification
The synthesis of N-(4-Fluorobenzyl)-2-propen-1-amine can be readily achieved through the nucleophilic substitution of an allyl halide with 4-fluorobenzylamine. This is a standard method for the N-alkylation of amines.[8]
Synthetic Workflow
Figure 2: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)-2-propen-1-amine
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Fluorobenzylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a stirred solution of 4-fluorobenzylamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add allyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Fluorobenzyl)-2-propen-1-amine.
Spectroscopic Characterization
The structural elucidation of N-(4-Fluorobenzyl)-2-propen-1-amine relies on a combination of spectroscopic techniques. The expected spectral data are inferred from the known spectral properties of amines and the specific functional groups present in the molecule.[9][10][11][12]
Table 2: Predicted Spectroscopic Data for N-(4-Fluorobenzyl)-2-propen-1-amine
| Technique | Predicted Chemical Shifts (δ) or Frequencies (cm⁻¹) |
| ¹H NMR | * Aromatic protons: 7.2-7.4 ppm (m, 2H) and 6.9-7.1 ppm (m, 2H) * Allyl protons: 5.8-6.0 ppm (m, 1H), 5.1-5.3 ppm (m, 2H), 3.2-3.4 ppm (d, 2H) * Benzyl protons: 3.7-3.9 ppm (s, 2H) * Amine proton: Broad singlet, variable chemical shift (typically 1.0-3.0 ppm) |
| ¹³C NMR | * Aromatic carbons: 160-165 ppm (C-F), 114-116 ppm, 129-131 ppm, 135-140 ppm * Allyl carbons: 134-136 ppm (=CH), 116-118 ppm (=CH₂) * Aliphatic carbons: 50-55 ppm (benzyl CH₂), 50-55 ppm (allyl CH₂) |
| IR Spectroscopy | * N-H stretch: 3300-3500 cm⁻¹ (weak to medium, sharp) * C-H stretch (aromatic): 3000-3100 cm⁻¹ * C-H stretch (aliphatic): 2850-3000 cm⁻¹ * C=C stretch (alkene): 1640-1680 cm⁻¹ * C=C stretch (aromatic): 1450-1600 cm⁻¹ * C-F stretch: 1000-1400 cm⁻¹ |
| Mass Spectrometry | * Molecular Ion (M⁺): m/z = 165.09 * Major Fragments: m/z = 109 (fluorobenzyl cation), m/z = 41 (allyl cation) |
Chemical Reactivity and Potential Applications
The reactivity of N-(4-Fluorobenzyl)-2-propen-1-amine is dictated by the interplay of its three key functional components: the secondary amine, the fluorinated aromatic ring, and the terminal alkene.
Reactivity Profile
Figure 3: Key reactivity sites of the target molecule.
-
Secondary Amine: The nitrogen lone pair makes the molecule nucleophilic and basic. It can readily undergo reactions such as acylation to form amides, further alkylation to form tertiary amines, and sulfonylation to produce sulfonamides.[8][13]
-
Allyl Group: The double bond of the allyl group is susceptible to electrophilic addition reactions. It can also participate in various transition metal-catalyzed reactions, making it a valuable synthon for constructing more complex molecular architectures.
-
Fluorobenzyl Group: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, reactions such as nitration and further halogenation are possible under appropriate conditions. The benzyl C-H bonds can also be a site for radical reactions.
Potential Applications in Drug Discovery and Development
Benzylamine derivatives are prevalent scaffolds in many FDA-approved pharmaceuticals.[14] The combination of the fluorobenzyl and allyl moieties in N-(4-Fluorobenzyl)-2-propen-1-amine makes it an attractive starting material for the synthesis of novel drug candidates. The fluorobenzyl group can enhance pharmacokinetic properties, while the allyl group allows for diverse chemical modifications to explore structure-activity relationships. This compound could serve as a key intermediate in the synthesis of compounds targeting a wide range of therapeutic areas, including but not limited to, neurodegenerative diseases, cancer, and inflammatory conditions.[15][16]
Safety and Handling
-
4-Fluorobenzylamine: Causes severe skin burns and eye damage.[1][17]
-
Allylamine: Flammable, toxic, and may cause respiratory irritation.[2]
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
In case of exposure, seek immediate medical attention and refer to the safety data sheets of the parent compounds.
Conclusion
N-(4-Fluorobenzyl)-2-propen-1-amine is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a reactive allyl group provides a platform for the development of novel molecules with tailored properties. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and essential safety considerations to facilitate its use in research and development.
References
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PubMed. N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity. National Library of Medicine. [Link]
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Chemistry LibreTexts. Spectroscopy of Amines. [Link]
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Organic Chemistry Portal. Synthesis of allylic amines. [Link]
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